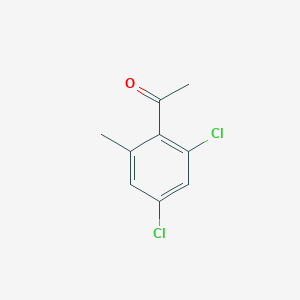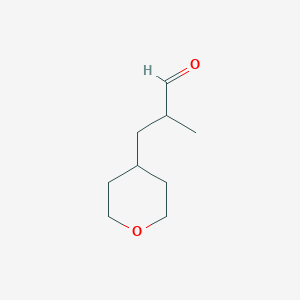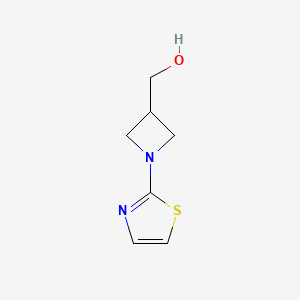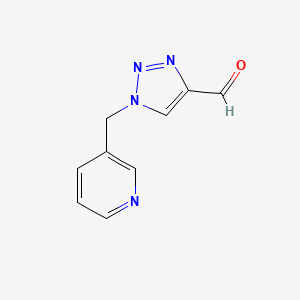
2',4'-Dichloro-6'-methylacetophenone
Descripción general
Descripción
2',4'-Dichloro-6'-methylacetophenone, or DCM for short, is an organic compound with a wide range of applications in the scientific research community. It is a colorless, crystalline solid with a molecular formula of C9H7Cl2O and a molecular weight of 202.09 g/mol. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. DCM is also used in the synthesis of various polymers, such as polyurethanes and polycarbonates, and as a catalyst in organic reactions.
Mecanismo De Acción
DCM is a highly reactive compound, and its reactivity is due to its ability to form strong hydrogen bonds with other molecules. When DCM is reacted with a base, such as sodium hydroxide or potassium hydroxide, the strong hydrogen bonds between the two molecules break, allowing the DCM to form new bonds with the base. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which DCM forms salts.
Biochemical and Physiological Effects
DCM is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM has several advantages for laboratory experiments. It is relatively inexpensive and easily available, and it is highly reactive, making it ideal for use in organic synthesis. However, DCM is also highly volatile, and it can be difficult to work with in a laboratory setting.
Direcciones Futuras
There are several potential future directions for the use of DCM. It could be used to synthesize new pharmaceuticals or agrochemicals, or as a catalyst for organic reactions. It could also be used to synthesize polymers or other organic compounds. Additionally, DCM could be used to develop new methods for synthesizing compounds, or to study the mechanisms of organic reactions. Finally, DCM could be used to develop new methods for detecting and quantifying compounds, or to study the biochemical and physiological effects of compounds.
Aplicaciones Científicas De Investigación
DCM has several applications in scientific research, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of polymers, such as polyurethanes and polycarbonates. It can also be used in the synthesis of other organic compounds, such as aldehydes, ketones, and esters.
Propiedades
IUPAC Name |
1-(2,4-dichloro-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFNMDQPJCHEQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Prop-2-en-1-yl [2-(2-hydroxyethoxy)ethyl]carbamate](/img/structure/B1454643.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)



![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)





![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

